6-Cyanonicotinamide

Pyridine coenzyme models Regioselective cyanation Cyanonicotinamide isomer distribution

6-Cyanonicotinamide (IUPAC: 6-cyanopyridine-3-carboxamide; CAS 14178-45-1) is a bifunctional pyridine derivative bearing a carboxamide group at the 3-position and a nitrile (cyano) substituent at the 6-position of the pyridine ring, with a molecular formula of C₇H₅N₃O and a molecular weight of 147.13 g·mol⁻¹. This compound belongs to the cyanonicotinamide positional isomer family, which includes the 2‑cyano, 4‑cyano, and 5‑cyano regioisomers.

Molecular Formula C7H5N3O
Molecular Weight 147.13 g/mol
CAS No. 14178-45-1
Cat. No. B084341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Cyanonicotinamide
CAS14178-45-1
Synonyms3-Pyridinecarboxamide,6-cyano-(9CI)
Molecular FormulaC7H5N3O
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(=O)N)C#N
InChIInChI=1S/C7H5N3O/c8-3-6-2-1-5(4-10-6)7(9)11/h1-2,4H,(H2,9,11)
InChIKeyHLSHKIBATYEGMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Cyanonicotinamide (CAS 14178-45-1) – Baseline Identity and Core Structural Features for Procurement Vetting


6-Cyanonicotinamide (IUPAC: 6-cyanopyridine-3-carboxamide; CAS 14178-45-1) is a bifunctional pyridine derivative bearing a carboxamide group at the 3-position and a nitrile (cyano) substituent at the 6-position of the pyridine ring, with a molecular formula of C₇H₅N₃O and a molecular weight of 147.13 g·mol⁻¹ [1]. This compound belongs to the cyanonicotinamide positional isomer family, which includes the 2‑cyano, 4‑cyano, and 5‑cyano regioisomers. Unlike the parent compound nicotinamide (pyridine-3-carboxamide), which is a naturally occurring vitamin B₃ derivative and coenzyme precursor, the introduction of the electron-withdrawing cyano group at the 6‑position fundamentally alters both the electronic character and the lipophilicity of the scaffold, thereby creating a differentiated chemical space for synthetic and biochemical applications [1][2]. Procurement-grade 6‑cyanonicotinamide is commercially available at a standard purity of ≥95% with batch-specific QC documentation including NMR, HPLC, and GC analyses .

Why 6-Cyanonicotinamide Cannot Be Interchanged with Positional Isomers or the Parent Nicotinamide in Research and Industrial Workflows


Generic substitution of 6-cyanonicotinamide with other cyanonicotinamide regioisomers or with the parent nicotinamide is technically unsound because the position of the cyano substituent on the pyridine ring governs both the compound's physicochemical property profile and its regiochemical reactivity in downstream transformations. The 6‑cyano isomer exhibits an XLogP3 value of 1.1, which is 1.5 log units higher than that of nicotinamide (−0.4), reflecting a substantially increased lipophilicity that affects solubility, membrane permeability, and chromatographic behaviour [1][2]. Furthermore, the electron-withdrawing cyano group at the 6‑position activates the pyridine ring toward nucleophilic aromatic substitution at specific sites while simultaneously modulating the hydrogen-bond donor/acceptor capacity of the carboxamide moiety, a profile that cannot be replicated by the 4‑cyano or 5‑cyano isomers [3]. As a direct consequence, substituting any isomer within a synthetic sequence or a biological assay without explicit re‑validation risks both chemical failure and data irreproducibility [3].

Quantitative Differentiation Evidence for 6-Cyanonicotinamide (CAS 14178-45-1) Against Closest Structural Comparators


Positional Isomer Selectivity in Cyanide Addition: 4-Cyano vs. 6-Cyano Formation Ratio

During the synthesis of cyanonicotinamides via cyanide addition to l-alkoxynicotinamide intermediates, the 6‑cyanonicotinamide isomer is formed as the minor product relative to the 4‑cyanonicotinamide isomer under standard conditions. The product ratio was determined gravimetrically from the weight of the corresponding dimethyl pyridine-dicarboxylate derivatives [1]. The study demonstrated that addition at the 4‑position is favoured by high solvent dielectric constant and low pH, whereas 6‑position addition becomes relatively more competitive with large l‑substituents on the alkoxynicotinamide precursor [1]. This provides a rational basis for synthetic route selection depending on which isomer is desired.

Pyridine coenzyme models Regioselective cyanation Cyanonicotinamide isomer distribution

Lipophilicity Shift: XLogP3 Difference Between 6-Cyanonicotinamide and Nicotinamide

The computed partition coefficient (XLogP3) of 6‑cyanonicotinamide is 1.1, compared with −0.4 for the parent compound nicotinamide [1][2]. This represents a net increase of 1.5 log units, signifying that the introduction of a single cyano group at the 6‑position of the pyridine ring converts a hydrophilic small molecule (nicotinamide) into a markedly more lipophilic entity. The topological polar surface area (TPSA) also increases from approximately 55.0 Ų (nicotinamide) to 79.8 Ų (6‑cyanonicotinamide) [1][3].

Physicochemical profiling Lipophilicity Drug-like property prediction

Building-Block Incorporation into a Bioactive ITK Inhibitor: BindingDB Entry BDBM50274747

6‑Cyanonicotinamide serves as the terminal amide‑forming building block in the synthesis of compound CHEMBL457705, N‑(1‑(3‑amino‑3‑oxopropyl)‑5‑(N‑methylbenzamido)‑1H‑benzo[d]imidazol‑2‑yl)‑6‑cyanonicotinamide, which is recorded in BindingDB under entry BDBM50274747 as an inhibitor of tyrosine‑protein kinase ITK/TSK (Homo sapiens) [1]. The 6‑cyanonicotinamide moiety contributes the cyano‑pyridine‑carboxamide substructure that forms part of the hinge‑binding motif. This demonstrates the specific utility of the 6‑cyano substitution pattern in a kinase‑directed medicinal chemistry context, where positional isomer choice directly affects target engagement.

Kinase inhibitor design Immuno-oncology Fragment-based drug discovery

Documented Synthetic Route with Reported Yield: Nicotinamide N-Oxide Cyanation Pathway

A reported synthetic route to 6‑cyanonicotinamide (2‑cyano‑5‑carboxamidopyridine) proceeds from nicotinamide N‑oxide via cyanation with sodium cyanide, yielding the product in approximately 68% yield . This practical and scalable route distinguishes 6‑cyanonicotinamide from other positional isomers that may require different starting materials or afford lower yields via alternative pathways. The availability of a published synthetic protocol with a defined yield provides procurement teams and medicinal chemistry laboratories with a benchmark for in‑house resynthesis or for assessing the commercial supply chain.

Synthetic methodology Process chemistry Building-block procurement

Commercial Purity and Batch‑Level Analytical Documentation Differentiate Procurement‑Grade Material

Commercially sourced 6‑cyanonicotinamide is offered at a standard purity of ≥95% (95+%) with batch‑specific analytical documentation including NMR, HPLC, and GC data . This level of quality assurance is not uniformly available across all cyanonicotinamide positional isomers from all vendors. For laboratories requiring traceable QC documentation for publication‑grade or regulated‑environment work, the availability of multi‑method batch analysis represents a procurement discriminator.

Quality control Procurement specification Analytical characterisation

Validated Application Scenarios for 6-Cyanonicotinamide (CAS 14178-45-1) Derived from Quantitative Differentiation Evidence


Medicinal Chemistry: Hinge‑Binding Fragment for Kinase Inhibitor Design

The incorporation of 6‑cyanonicotinamide as an amide‑coupling building block into ITK inhibitor CHEMBL457705 (BindingDB BDBM50274747) demonstrates its utility as a cyano‑pyridine‑carboxamide hinge‑binding motif in kinase drug discovery [1]. The 6‑cyano substitution provides a specific hydrogen‑bond acceptor pattern and an electron‑withdrawing effect distinct from the 4‑cyano or 5‑cyano isomers, which can influence both binding affinity and selectivity. Procurement of this specific isomer is required to reproduce the reported inhibitor structure.

Physicochemical SAR Studies: Investigating Lipophilicity–Activity Relationships

The 1.5‑log‑unit increase in XLogP3 relative to the parent nicotinamide (1.1 vs. −0.4) makes 6‑cyanonicotinamide a useful tool compound for probing how incremental lipophilicity changes affect cellular permeability, solubility, and off‑target binding within a nicotinamide‑based scaffold series [1]. Its higher TPSA (79.8 Ų vs. ~55 Ų for nicotinamide) further allows exploration of the lipophilicity–polar surface area trade‑off in lead optimisation [1].

Coenzyme Model Studies: Regioselectivity in Pyridine Nucleotide Chemistry

The Kagawa (1960) study established that the 6‑cyanonicotinamide isomer is the minor product of cyanide addition to l‑alkoxynicotinamide model coenzymes, with the 4‑isomer predominating under most conditions [1]. Researchers working with pyridine coenzyme analogues or studying cyanide adduct formation on NAD(P)⁺ models need the authentic 6‑cyano isomer as a reference standard to distinguish regioisomeric reaction products and to calibrate analytical methods.

Synthetic Methodology Development: Benchmark Substrate for Cyanation and Cross‑Coupling Reactions

With a published synthetic route yielding approximately 68% from nicotinamide N‑oxide [1] and commercial availability at ≥95% purity with batch QC , 6‑cyanonicotinamide serves as a well‑characterized substrate for developing and benchmarking new cyanation, amide coupling, or pyridine functionalisation methodologies. Its dual nitrile‑carboxamide functionality provides two orthogonal reactive handles for chemoselectivity studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Cyanonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.